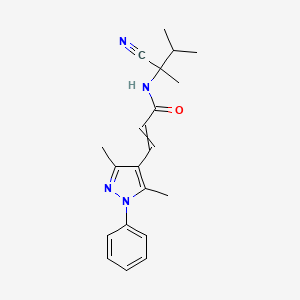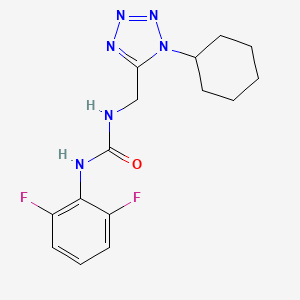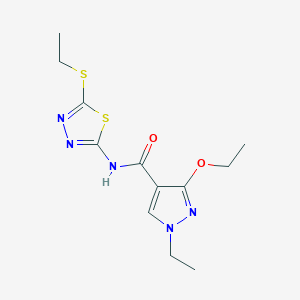
3-ethoxy-1-ethyl-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethoxy-1-ethyl-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide is a synthetic organic compound of significant interest in scientific research due to its unique structural characteristics and potential applications. This compound is composed of a pyrazole ring with a carboxamide group, an ethyl group, and an ethoxy substituent, along with a thiadiazole ring with an ethylthio substituent.
科学的研究の応用
Chemistry: : As an intermediate in the synthesis of more complex organic molecules.
Biology: : Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: : Potential use in drug development due to its unique structural properties.
Industry: : As a precursor for the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-1-ethyl-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide typically involves several key steps:
Formation of Pyrazole Ring: : The pyrazole ring is often formed through the reaction of hydrazine with an α,β-unsaturated carbonyl compound.
Introduction of Carboxamide Group: : The carboxamide group is introduced via the reaction of the pyrazole intermediate with an appropriate carboxylic acid derivative.
Formation of Thiadiazole Ring: : The thiadiazole ring can be synthesized by the reaction of a suitable hydrazide with a thioamide compound.
Final Coupling:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing each reaction step for higher yields and purity. This may involve the use of automated reactors, continuous flow chemistry techniques, and high-throughput screening of reaction conditions.
化学反応の分析
Types of Reactions It Undergoes
Oxidation: : This compound can undergo oxidation reactions, potentially forming sulfoxide or sulfone derivatives from the ethylthio group.
Reduction: : Reduction reactions may target the carboxamide group, converting it into an amine.
Common Reagents and Conditions
Oxidizing Agents: : For oxidation reactions, reagents like hydrogen peroxide or m-chloroperoxybenzoic acid are commonly used.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution Reagents: : Nucleophiles such as amines or thiols are often employed in substitution reactions.
Major Products Formed
The products of these reactions depend on the specific conditions and reagents used. Oxidation typically leads to sulfoxide or sulfone derivatives, while reduction may yield amine products. Substitution reactions can introduce a variety of functional groups, leading to structurally diverse derivatives.
作用機序
The mechanism by which 3-ethoxy-1-ethyl-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide exerts its effects depends on its specific application:
Molecular Targets: : It may interact with specific enzymes or receptors, inhibiting or modulating their activity.
Pathways Involved: : The compound could be involved in various biochemical pathways, influencing cellular processes such as signal transduction, metabolism, or gene expression.
類似化合物との比較
3-ethoxy-1-ethyl-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide can be compared to other compounds with similar structural features:
Ethoxy Substituted Compounds: : These compounds share the ethoxy group, which can affect their reactivity and biological activity.
Thiadiazole Derivatives: : Compounds with the thiadiazole ring are often studied for their diverse biological activities.
Carboxamide Derivatives: : These compounds are known for their stability and potential as pharmacophores.
Similar Compounds
3-ethoxy-1-ethyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide
3-ethoxy-1-methyl-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide
3-methoxy-1-ethyl-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide
These compounds highlight the structural diversity and potential variations that can be explored within this class of molecules.
特性
IUPAC Name |
3-ethoxy-1-ethyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2S2/c1-4-17-7-8(10(16-17)19-5-2)9(18)13-11-14-15-12(21-11)20-6-3/h7H,4-6H2,1-3H3,(H,13,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTAQVFVCWKGDIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)NC2=NN=C(S2)SCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine](/img/structure/B2512402.png)
![(2R)-4-Iodo-2-isopropyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2512405.png)
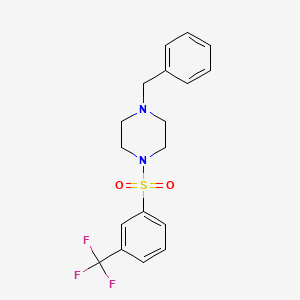
![4,5,6,7-Tetrahydro-[1,3]thiazolo[4,5-b]pyridin-2-amine;hydrobromide](/img/structure/B2512410.png)
![Methyl 2-{[5-({[(2,4-dichlorobenzyl)oxy]imino}methyl)imidazo[2,1-b][1,3]thiazol-6-yl]sulfanyl}benzenecarboxylate](/img/structure/B2512412.png)
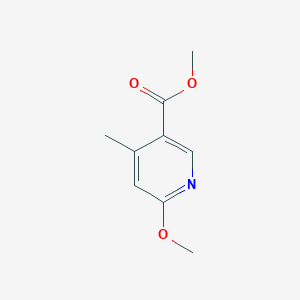
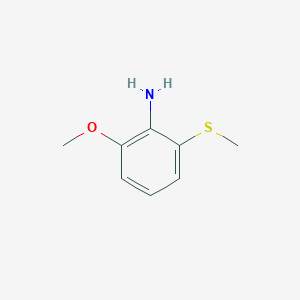
![1-methyl-4-[(propan-2-yl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2512417.png)
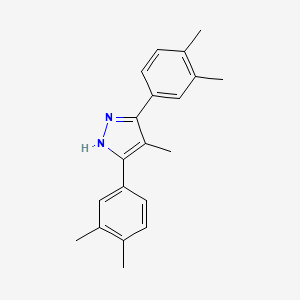
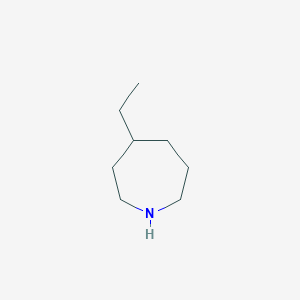
![9-{[(4-nitrophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene](/img/structure/B2512421.png)
![6-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2512422.png)
